1-cinnamoyl-4-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-15-9-11-16(12-10-15)14(17)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHSQTIJJCSBBW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 1 Cinnamoyl 4 Methylpiperazine and Analogues
Strategies for the Construction and Functionalization of the Piperazine (B1678402) Ring System
The piperazine ring is a common N-heterocycle in many biologically active compounds. thieme-connect.com Its synthesis and functionalization are well-established, with specific strategies employed to achieve desired substitution patterns, such as that found in 1-cinnamoyl-4-methylpiperazine.
N-Alkylation and N-Acylation Approaches for Piperazine Derivatives
The functionalization of the piperazine ring primarily involves reactions at its two nitrogen atoms. N-alkylation and N-acylation are fundamental reactions for introducing substituents.
N-Alkylation: This process introduces an alkyl group onto a piperazine nitrogen. For the synthesis of the this compound precursor, N-methylpiperazine, a methyl group is required. Direct methylation of piperazine can be challenging as it can lead to a mixture of mono- and di-methylated products. researchgate.net To achieve selective mono-alkylation, one of the nitrogen atoms can be protected with a group like tert-butyloxycarbonyl (Boc). The unprotected nitrogen is then alkylated, followed by the removal of the protecting group. researchgate.net Another approach involves using a large excess of piperazine to statistically favor mono-alkylation. researchgate.net Reductive amination, reacting piperazine with formaldehyde, is another common method for introducing a methyl group. mdpi.com
N-Acylation: This reaction forms an amide bond by attaching an acyl group to a piperazine nitrogen. This is the key step for attaching the cinnamoyl moiety to the N-methylpiperazine precursor. The reaction typically involves reacting the amine with a reactive carboxylic acid derivative, such as an acyl halide or an activated ester. nih.gov In the context of synthesizing analogs, N-acylation can be used to introduce a wide variety of substituents. For instance, 1-Boc-piperazine can be acylated with reagents like 4-fluorobenzoyl chloride to produce functionalized piperazine intermediates. nih.gov
Multi-Step Synthesis Pathways for Piperazine Precursors
The key piperazine precursor for the target molecule is N-methylpiperazine. Several multi-step pathways exist for its synthesis on both laboratory and industrial scales.
One industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure. atamanchemicals.comgoogle.com Another common laboratory synthesis is the Leuckart-Wallach reaction, which uses piperazine, formaldehyde, and formic acid. google.com A more recent, green synthesis route starts with the aminolysis of dimethyl oxalate (B1200264) with N-methylethylenediamine to create an intermediate (1-methylpiperazine-2,3-dione), which is then hydrogenated using a Raney nickel catalyst to yield N-methylpiperazine with high purity and yield. chemicalbook.comgoogle.com
Table 1: Comparison of Selected Synthetic Routes to N-Methylpiperazine
| Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Diethanolamine, Methylamine | 200°C, 250 bar | Industrial scale | Requires high pressure and temperature | atamanchemicals.comgoogle.com |
| Piperazine, Formaldehyde, Formic acid | Leuckart-Wallach Reaction | Well-established method | Can involve complex work-up | google.com |
| N-methylethylenediamine, Dimethyl oxalate | Aminolysis, then H₂/Raney Ni | High yield (95%), high purity, green method | Two-step process | chemicalbook.comgoogle.com |
| Piperazine hexahydrate, Formic acid, Formaldehyde | Heating to ~50°C | Good for lab scale | --- | atamanchemicals.com |
Approaches for Cinnamoyl Moiety Formation and Attachment
The cinnamoyl group is an α,β-unsaturated carbonyl system derived from cinnamic acid. Its synthesis and subsequent attachment to the piperazine ring are critical steps.
Condensation Reactions for Cinnamoyl Group Elaboration (e.g., Claisen–Schmidt Condensation)
The Claisen-Schmidt condensation is a classic and reliable method for constructing the carbon skeleton of chalcones and other α,β-unsaturated carbonyl compounds. taylorandfrancis.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde that lacks an α-hydrogen (e.g., benzaldehyde) with a ketone or aldehyde that possesses an α-hydrogen. wikipedia.orgbyjus.com While this method is not used to directly synthesize this compound in one step, it is fundamental for preparing substituted cinnamic acids or cinnamaldehydes, which can then be used in subsequent reactions. The reaction is versatile, and quantitative yields have been reported under solvent-free conditions using sodium hydroxide (B78521) as a base. wikipedia.org
Utilization of Cinnamoyl Halides and Activated Cinnamic Acid Derivatives
To form the amide bond between cinnamic acid and N-methylpiperazine, the carboxylic acid must be activated. This is typically achieved by converting it into a more reactive species.
Cinnamoyl Halides: A common strategy is to convert cinnamic acid into cinnamoyl chloride. This is accomplished by treating the acid with a chlorinating agent. nih.gov The resulting cinnamoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the secondary amine of N-methylpiperazine to form the desired amide product. google.com
Table 2: Common Reagents for the Synthesis of Cinnamoyl Chloride from Cinnamic Acid
| Reagent | Conditions | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | Often used with a solvent like toluene | Good yield (~75-90%), volatile byproducts | Reagent is corrosive and moisture-sensitive | nih.govnii.ac.jp |
| Phosphorus pentachloride (PCl₅) | Standard conditions | Effective for conversion | Solid reagent, can be cumbersome | nii.ac.jp |
| Phosgene (COCl₂) | Requires catalyst (e.g., AlCl₃) | --- | Highly toxic gas | nii.ac.jp |
Activated Cinnamic Acid Derivatives: Modern synthetic methods often favor the direct coupling of carboxylic acids and amines using coupling reagents, which avoids the need to handle harsh acyl halides. These reagents activate the cinnamic acid in situ to facilitate amidation. analis.com.my Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl). analis.com.mybeilstein-journals.org The efficiency of these reactions can often be improved by the addition of activating agents such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Another approach involves converting cinnamic acid into an N-acylbenzotriazole intermediate, which then smoothly reacts with amines to form amides in high yields under mild conditions. researchgate.net
Table 3: Selected Coupling Reagents for Amidation of Cinnamic Acid | Coupling Reagent | Additive(s) | Solvent | Key Features | References | | :--- | :--- | :--- | :--- | :--- | | EDC·HCl | None needed | Anhydrous THF | Efficient, simplified work-up, high yield (93%) | analis.com.my | | DCC | DMAP | DCM or THF | Common and effective | Produces insoluble dicyclohexylurea byproduct | analis.com.my | | Isobutyl chloroformate | N-Methylmorpholine | Water | Forms a mixed anhydride, green approach | beilstein-journals.org | | TCT (2,4,6-trichloro-1,3,5-triazine) | --- | Choline chloride/urea (DES) | Non-toxic reagent and solvent | beilstein-journals.org |
Direct and Convergent Synthesis of this compound
The most efficient and common strategy for preparing this compound is a convergent synthesis. This involves the preparation of the two key building blocks, N-methylpiperazine and an activated cinnamoyl species, which are then combined in a final step.
The direct acylation of N-methylpiperazine with cinnamoyl chloride represents a straightforward and high-yielding approach. The reaction is typically performed in an inert solvent, often in the presence of a base to neutralize the HCl byproduct. google.com
Alternatively, a one-pot amidation can be performed by mixing N-methylpiperazine directly with cinnamic acid in the presence of a suitable coupling reagent, such as EDC·HCl. analis.com.my This method avoids the isolation of the often moisture-sensitive cinnamoyl chloride.
An alternative, though less direct, route involves the initial reaction of piperazine with cinnamyl chloride to form N-cinnamylpiperazine. prepchem.comgoogle.com The remaining secondary amine on the piperazine ring would then need to be selectively methylated to yield the final product. This approach can be complicated by the potential for side reactions and may require purification to separate mono- and di-substituted products.
Reaction Pathways and Process Optimization
The most common and direct route to synthesizing this compound involves the nucleophilic acyl substitution reaction between an activated cinnamoyl derivative and 1-methylpiperazine (B117243). The primary method for activating cinnamic acid is its conversion to cinnamoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This activated species then readily reacts with the secondary amine of 1-methylpiperazine to form the target amide.
The general reaction is as follows: Cinnamic Acid + Activating Agent → Cinnamoyl Chloride Cinnamoyl Chloride + 1-Methylpiperazine → this compound
Process optimization for this synthesis focuses on several key factors:
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or benzene (B151609) are often employed to prevent unwanted side reactions with the highly reactive acyl chloride. nih.gov
Base: A tertiary amine base, like triethylamine (B128534) or pyridine, is typically added to the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing the protonation of the 1-methylpiperazine reactant and driving the reaction to completion.
Temperature: The initial activation of cinnamic acid is often performed at reduced temperatures (e.g., in an ice bath) to control the exothermic reaction with thionyl chloride. nih.gov The subsequent amidation reaction can then be carried out at room temperature or with gentle heating to ensure a complete reaction.
Purification: Purification is generally achieved through aqueous workup to remove the hydrochloride salt of the base and any excess reagents, followed by extraction with an organic solvent. Further purification can be accomplished by recrystallization or column chromatography.
Alternative pathways for amide synthesis exist, such as using different activating agents for the carboxylic acid (e.g., carbodiimides like DCC or EDC) or starting from cinnamoyl esters or anhydrides. youtube.com However, the acid chloride route remains a highly efficient and widely used method for this type of transformation.
| Reagent System | Typical Conditions | Purpose |
| Cinnamic Acid + Thionyl Chloride | DCM or neat, often cooled initially | Forms reactive cinnamoyl chloride intermediate nih.gov |
| Cinnamoyl Chloride + 1-Methylpiperazine | Aprotic solvent (e.g., DCM), presence of a base (e.g., triethylamine) | Forms the final amide product; base scavenges HCl byproduct |
| Carboxylic Acid + Amine + DCC/EDC | Aprotic solvent (e.g., DCM, DMF) | Direct amide formation without isolating an acid chloride |
Stereoselective Synthesis and Control of (E/Z) Isomerism
The cinnamoyl moiety contains a carbon-carbon double bond, which gives rise to the possibility of geometric isomerism, specifically (E) and (Z) isomers. The (E)-isomer, where the phenyl group and the carbonyl group are on opposite sides of the double bond (trans), is generally the more thermodynamically stable and common form derived from commercially available cinnamic acid.
Controlling the stereochemistry of this double bond is crucial as the different isomers can possess distinct physical properties and biological activities. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. studymind.co.ukchemguide.co.uklibretexts.org For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the highest priority groups are on the same side, it is the (Z)-isomer; if they are on opposite sides, it is the (E)-isomer. chemguide.co.uklibretexts.org
Strategies for stereoselective synthesis include:
Starting Material Control: The most straightforward approach is to use a stereochemically pure starting material. Using (E)-cinnamic acid in the synthesis will predominantly yield the (E)-1-cinnamoyl-4-methylpiperazine, as the amidation reaction conditions are typically mild enough not to cause significant isomerization.
Stereospecific Reactions: Certain modern synthetic methods, such as rhodium-catalyzed carbozincation of ynamides, allow for highly regio- and stereoselective synthesis of multisubstituted enamides, offering precise control over the double bond geometry. nih.gov While more complex, these methods provide a route to specific isomers that might be difficult to obtain otherwise.
Isomerization/Separation: If a mixture of (E/Z) isomers is formed, they can often be separated using chromatographic techniques like HPLC. Alternatively, it is sometimes possible to isomerize the less stable isomer to the more stable one, for example, through photochemical methods or acid catalysis, although this can be challenging to control. researchgate.net
Derivatization Strategies for Structural Diversification
This compound serves as a versatile scaffold for the creation of new chemical entities. Its structure can be systematically modified at three key positions: the cinnamoyl aromatic ring, the N4-methylpiperazine moiety, and the amide linker region.
Substituent Effects on the Cinnamoyl Aromatic Ring and Alkene Moiety
Introducing substituents onto the aromatic ring of the cinnamoyl group is a common strategy to modulate the electronic and steric properties of the molecule. The nature and position of these substituents can have a profound impact. For instance, in a study of cinnamoyl derivatives as monoamine oxidase-B (MAO-B) inhibitors, the type of halogen substituent (-F, -Cl, -Br) and the presence of other groups like nitro (-NO₂) or methoxy (B1213986) (-OCH₃) on the phenyl ring significantly altered the inhibitory activity. acs.org
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) can influence the reactivity of the alkene and the acidity of nearby protons. Electron-donating groups (e.g., -OCH₃, -CH₃) can increase electron density in the ring.
Steric Effects: Bulky substituents can influence the preferred conformation of the molecule, potentially affecting how it interacts with biological targets.
| Substituent (Position) | Observed Effect (Example Context: MAO-B Inhibition) | Reference |
| Fluoro (para) with Methoxy | Most effective inhibitory activity in its subseries | acs.org |
| Bromo (para) | Increased inhibitory activity compared to para-Chloro | acs.org |
| Nitro (para) | Increased inhibitory activity compared to parent compound | acs.org |
Modification of the alkene moiety is less common but could involve creating homologues with extended conjugation or introducing substituents directly onto the double bond carbons, which would require more complex multi-step synthetic routes.
Modifications of the N4-Methylpiperazine Moiety
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, and its N-substituent plays a critical role in defining a molecule's properties. nih.govresearchgate.netnih.gov Modifying the N4-methyl group of this compound can significantly alter its basicity, lipophilicity, and pharmacokinetic profile.
This modification is typically achieved by starting the synthesis with a different N-substituted piperazine instead of 1-methylpiperazine. A wide array of N-substituted piperazines are commercially available or can be readily synthesized.
| N4-Substituent | Potential Change in Property | Rationale |
| Hydrogen (-H) | Increases polarity, provides site for further derivatization | Removal of the methyl group exposes a secondary amine. |
| Ethyl (-CH₂CH₃) or larger alkyl groups | Increases lipophilicity and steric bulk | Can improve membrane permeability or alter target binding. |
| Benzyl (-CH₂Ph) | Increases lipophilicity, can be removed via hydrogenolysis researchgate.net | Often used as a protecting group or to introduce aromatic interactions. |
| Phenyl (-Ph) | Decreases basicity, increases rigidity and lipophilicity | Introduces a large, flat hydrophobic moiety. |
| Hydroxyethyl (-CH₂CH₂OH) | Increases polarity and water solubility | Introduces a hydrogen bond donor/acceptor. |
Linker Region Design and its Synthetic Accessibility
The amide group (-CO-N<) serves as the linker connecting the cinnamoyl and piperazine moieties. This linker is synthetically accessible via the acylation reactions described previously. youtube.com While the amide bond itself is planar and relatively rigid due to resonance, its stability and chemical properties are well-understood.
Designing alternative linkers could involve:
Reduced Amides: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-N<) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This would transform the linker into a more flexible and basic secondary amine, fundamentally changing the molecule's character.
Alternative Linkers: One could envision replacing the amide with other functional groups like an ester, sulfonamide, or urea. However, each of these would require a completely different synthetic approach. For example, a sulfonamide linker would be synthesized from a cinnamoylsulfonyl chloride and 1-methylpiperazine. The accessibility of these alternative linkers depends on the stability and availability of the required starting materials.
Advanced Characterization and Structural Elucidation of 1 Cinnamoyl 4 Methylpiperazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon atoms within a molecule. Through one-dimensional and two-dimensional NMR experiments, a complete picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In the case of 1-cinnamoyl-4-methylpiperazine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the cinnamoyl and methylpiperazine moieties.
For a related derivative, 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine, the eight methylene (B1212753) protons of the piperazine (B1678402) ring appear as broad singlets at approximately 2.46 and 2.97 ppm. nih.gov Another example, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, shows characteristic signals for the piperazine protons at 2.96 and 3.16 ppm in DMSO-d₆. mdpi.com
A representative ¹H NMR data table for a this compound derivative is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic Protons | 7.24–7.45 | m | |
| Vinylic Proton | 7.71 | d | 16.0 |
| Vinylic Proton | 6.36 | d | 16.0 |
| Piperazine Protons | 3.43–3.46 | m | |
| Piperazine Protons | 2.38–2.42 | m | |
| Methyl Protons | 2.25 | s |
Note: This table is a representative example and actual chemical shifts may vary based on the specific derivative and solvent used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.
For this compound, the carbonyl carbon of the cinnamoyl group is typically observed downfield. The aromatic carbons of the cinnamoyl group and the aliphatic carbons of the piperazine ring and the methyl group appear at characteristic chemical shifts. For instance, in a related piperazine derivative, the carbons of the piperazine ring resonate at approximately 46.45 ppm and 44.06 ppm. muni.cz In another derivative, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the aliphatic carbons of the piperazine ring are observed at 48.46 and 50.14 ppm. mdpi.com
A representative ¹³C NMR data table for a this compound derivative is provided below.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Amide) | 166.3 |
| Aromatic/Vinylic Carbons | 115.5-145.0 |
| Piperazine Carbons | 41.8 - 55.5 |
| Methyl Carbon | 48.28 |
Note: This table is a representative example and actual chemical shifts may vary based on the specific derivative and solvent used.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms within a molecule, which is essential for unambiguous structural elucidation. ipb.pt
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) correlations, identifying protons that are coupled to each other, typically on adjacent carbons. This helps to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for connecting different molecular fragments and identifying quaternary carbons (carbons with no attached protons). For example, HMBC can be used to connect the cinnamoyl group to the piperazine ring through the amide linkage.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. mdpi.com This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique chemical formula. This is a critical step in confirming the identity of a newly synthesized compound like this compound. For example, a derivative of this compound, 1-benzyl-4-carbmethoxypiperazine, was found to have a calculated mass of 234.294 Da and an experimentally found mass of 234.293 Da, confirming its elemental composition. muni.cz
| Technique | Parameter | Value |
| HRMS | Calculated m/z | 234.294 |
| Found m/z | 234.293 | |
| Ion Formula | [C₁₃H₁₈N₂O₂ + H]⁺ |
Note: This table is a representative example based on a related derivative.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is widely used to assess the purity of a sample and to confirm the identity of the main component. mdpi.com The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each separated component. This is particularly useful for analyzing reaction mixtures and purified products to ensure the desired compound has been synthesized and is free from significant impurities. mdpi.com The retention time from the LC provides an additional point of confirmation for the compound's identity.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its defining structural features: the tertiary amide, the trans-alkene of the cinnamoyl group, the aromatic ring, and the piperazine ring.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the amide C=O stretching vibration . Due to the electronic effect of the nitrogen atom, this band typically appears in the region of 1630-1680 cm⁻¹ for tertiary amides. youtube.com This is at a lower wavenumber compared to ketones due to the resonance effect, which imparts a partial double bond character to the C-N bond and weakens the C=O bond.
The C=C stretching vibration of the trans-disubstituted alkene in the cinnamoyl moiety gives rise to a sharp absorption band around 1650-1600 cm⁻¹ . The trans configuration is often associated with a strong absorption near 970 cm⁻¹ due to the out-of-plane C-H bending vibration. The aromatic ring of the cinnamoyl group exhibits characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹ .
The piperazine ring and the N-methyl group also present distinct vibrational modes. The C-N stretching vibrations of the piperazine ring and the amide group are typically observed in the fingerprint region, between 1250 cm⁻¹ and 1000 cm⁻¹ . The presence of the methyl group on the piperazine nitrogen can be identified by its characteristic C-H stretching and bending vibrations.
A detailed analysis of the IR spectrum of a closely related compound, 1,4-dimethylpiperazine, shows characteristic bands that can be correlated to the piperazine moiety in this compound. researchgate.net
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Tertiary Amide | C=O Stretch | 1630-1680 |
| Alkene | C=C Stretch | 1650-1600 |
| Alkene | C-H Out-of-plane Bend (trans) | ~970 |
| Aromatic | C=C Stretch | 1600-1450 |
| Amine/Amide | C-N Stretch | 1250-1000 |
| Methyl | C-H Stretch | 2950-2850 |
| Methyl | C-H Bend | 1450-1375 |
X-ray Crystallography for Precise Solid-State Structure Determination
The crystal structure of this analogue reveals that the piperazine ring adopts a stable chair conformation . This is a common feature for piperazine derivatives, minimizing steric strain. The cinnamoyl moiety is expected to be largely planar due to the sp² hybridization of the carbonyl and alkene carbons.
For the analogous compound, (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, the following crystallographic parameters were reported: mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5982(2) |
| b (Å) | 8.4705(1) |
| c (Å) | 14.8929(3) |
| β (°) | 97.430(1) |
| Volume (ų) | 1325.74(4) |
| Z | 4 |
Based on this data, it is anticipated that this compound would crystallize in a similar system, with the unit cell dimensions being influenced by the absence of the chloro substituent on the phenyl ring. The key structural features, such as the chair conformation of the piperazine ring and the trans geometry of the cinnamoyl group, are expected to be conserved.
Biological Evaluation and Mechanistic Investigations in Preclinical Models
In Vitro Enzyme Inhibitory Activities and Molecular Target Engagement
The conjugation of a cinnamoyl group with a piperazine (B1678402) ring creates a molecule with potential to interact with various enzymatic targets. Research into structurally similar compounds has revealed a range of inhibitory activities against enzymes implicated in neurodegenerative diseases, pigmentation, and metabolic disorders.
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
In one study, a series of N-methyl-piperazine chalcones were synthesized and evaluated for their inhibitory activities. Compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) demonstrated the most potent and selective inhibition against MAO-B, with a half-maximal inhibitory concentration (IC₅₀) of 0.71 µM and a high selectivity index. chemrxiv.org Another compound, 2n (a 2-fluoro-5-bromophenyl derivative), also showed strong MAO-B inhibition. chemrxiv.org These findings suggest that the N-methylpiperazine moiety, when combined with an appropriate aromatic system, can be a key determinant for MAO-B inhibition. chemrxiv.org
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) over MAO-A |
| 2k | MAO-B | 0.71 | 56.34 |
| 2n | MAO-B | 1.11 | 16.04 |
| Pargyline (Reference) | MAO-B | 2.69 | - |
Data sourced from a study on N-methyl-piperazine chalcones. chemrxiv.orgresearchgate.net
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. The cinnamoyl and piperazine scaffolds have been explored for this purpose. A study on substituted cinnamoyl piperidinyl acetates, which are structurally analogous to cinnamoyl piperazines, identified potent cholinesterase inhibitors. For instance, compound 5b , with a 2-chloro substitution, was the most effective AChE inhibitor (IC₅₀ = 19.74 µM), while compound 5q , with a 4-ethoxy-3-methoxy group, was a superior BChE inhibitor (IC₅₀ = 13.49 µM). researchgate.net
Furthermore, research on N-methylpiperazine chalcones highlighted their potential as dual MAO-B and AChE inhibitors. The inclusion of the N-methyl group on the piperazine ring was suggested to enhance AChE inhibitory activity compared to analogues without this feature. chemrxiv.org
| Compound | Target Enzyme | IC₅₀ (µM) |
| Substituted Cinnamoyl Piperidinyl Acetate (B1210297) (5b) | AChE | 19.74 |
| Substituted Cinnamoyl Piperidinyl Acetate (5q) | BChE | 13.49 |
| N-methylpiperazine chalcone (B49325) (2b) | AChE | 2.26 |
| N-methylpiperazine chalcone (2o) | BChE | 1.19 |
| Donepezil (Reference) | AChE | 0.009 |
Data sourced from studies on substituted cinnamoyl piperidinyl acetates researchgate.net and N-methylpiperazine chalcones. chemrxiv.orgneuroquantology.com
Tyrosinase Inhibition and Melanogenesis Pathway Modulation
Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a prime target for developing agents to treat hyperpigmentation disorders. chemrxiv.org Research on cinnamoyl derivatives bearing piperazine moieties has shown promising tyrosinase inhibitory activity. In a study evaluating benzoyl and cinnamoyl piperazine amides, it was found that cinnamoyl compounds generally exhibited notable, though slightly less potent, activity compared to their benzoyl counterparts. nih.gov However, specific substitutions could enhance the potency of the cinnamoyl derivatives. nih.gov
In a separate investigation of newly synthesized piperazine derivatives, compounds incorporating a 1,2,4-triazole (B32235) nucleus attached to the piperazine skeleton were identified as potent tyrosinase inhibitors. mdpi.com Specifically, compounds 10a and 10b from this series showed significant inhibitory potential with IC₅₀ values of 31.2 µM and 30.7 µM, respectively. mdpi.com The modulation of melanogenesis is often a direct consequence of tyrosinase inhibition, and several signaling pathways, including those involving microphthalmia-associated transcription factor (MITF), are known to regulate this process. nih.govunisi.it
| Compound | Target Enzyme | IC₅₀ (µM) |
| Piperazine-Triazole Derivative (10a) | Tyrosinase | 31.2 |
| Piperazine-Triazole Derivative (10b) | Tyrosinase | 30.7 |
| Kojic Acid (Reference) | Tyrosinase | 25.23 |
Data sourced from studies on piperazine-triazole derivatives mdpi.com and Algerian Fir extracts. nih.gov
HIV-1 Integrase Inhibition Pathways
HIV-1 integrase is an essential enzyme for the replication of the HIV-1 virus, making it a significant target for antiretroviral therapy. nih.gov The core function of this enzyme is to insert the viral DNA into the host cell's genome. nih.gov While various chemical scaffolds have been investigated as HIV-1 integrase inhibitors, including diketo acids and polyhydroxylated aromatic compounds, a specific investigation into 1-cinnamoyl-4-methylpiperazine for this activity is not prominently featured in the reviewed scientific literature. nih.gov The general strategy for developing inhibitors often focuses on pharmacophores that can chelate the divalent metal ions in the enzyme's active site.
Investigation of Other Enzyme Targets (e.g., alpha-Glucosidase, Lipoxygenase, Matrix Metalloproteinases)
The versatility of the cinnamoyl-piperazine structure suggests potential interactions with other enzyme systems.
alpha-Glucosidase: This enzyme is a target for managing type 2 diabetes. Studies on cinnamoyl sucrose (B13894) esters have demonstrated that these molecules can inhibit α-glucosidase, with the degree of inhibition depending on the number and position of the cinnamoyl moieties. Similarly, certain piperazine derivatives have been identified as potent, noncompetitive inhibitors of yeast α-glucosidase.
Lipoxygenase (LOX): Lipoxygenases are involved in inflammatory pathways. Research into novel cinnamoyl and caffeoyl clusters has shown inhibitory activity against 5-lipoxygenase, indicating that the cinnamoyl scaffold can be adapted to target this enzyme class.
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases like cancer and arthritis. Piperazine-based structures have been designed as MMP inhibitors, where the piperazine ring acts as a central scaffold. For example, a piperazine derivative incorporating a hydroxamic acid and a sulfonamide group showed high affinity for several MMPs, including MMP-9.
Antimicrobial Research Pathways
The search for new antimicrobial agents is a global health priority. Both piperazine and cinnamoyl-containing compounds have been independently investigated for their antimicrobial properties. Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. For instance, certain novel piperazine derivatives have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as fungistatic effects against Candida species.
The antimicrobial potential of the cinnamoyl moiety is often attributed to cinnamaldehyde (B126680), a major component of cinnamon oil, which has shown bactericidal effects against colistin-resistant Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.625 to 5 mg/mL. Studies on synthetic cinnamides have also reported antibacterial and antifungal profiles. While these findings highlight the potential of the constituent parts of this compound, specific antimicrobial testing data for the compound itself, such as MIC or Minimum Bactericidal Concentration (MBC) values, are not extensively documented in the reviewed literature. chemrxiv.orgnih.gov
Antibacterial Efficacy Against Bacterial Strains and Cellular Mechanisms
While specific studies on the antibacterial properties of this compound are not extensively detailed in publicly available literature, research on related cinnamoyl-piperazine derivatives indicates a promising area of investigation. Derivatives of cinnamic acid and N-arylpiperazine have demonstrated antibacterial activity. researchgate.net The synergistic effect of cinnamyl derivatives of arylpiperazine has been a subject of interest for their potential against various bacterial strains. researchgate.net Generally, piperazine derivatives have been explored for their broad-spectrum pharmacological activities, including antibacterial effects. researchgate.netapjhs.com The development of novel piperazine derivatives is considered a crucial strategy in the search for new antimicrobial agents to combat the growing issue of microbial resistance. researchgate.netapjhs.com
Antifungal Efficacy Against Fungal Strains and Cellular Mechanisms
Similar to the antibacterial data, specific antifungal studies on this compound are limited. However, broader studies on N-(substituted cinnamoyl)-piperazine derivatives have shown notable antifungal activity. lkdkbanmerucollege.ac.in In screenings of various synthesized cinnamoyl piperazine derivatives, several compounds exhibited high activity against fungal strains. lkdkbanmerucollege.ac.in The piperazine nucleus is a common scaffold in the development of new antifungal agents. nih.gov
Antimalarial Activity in Parasitic Models
The potential of piperazine-containing compounds as antimalarial agents has been recognized. While direct studies on this compound are not prominent, research into related structures provides insights. For instance, various derivatives of piperazine have been synthesized and evaluated for their activity against parasitic models of malaria.
Antineoplastic Research Pathways
In Vitro Anticancer Activity Against Diverse Cancer Cell Lines
The anticancer potential of piperazine derivatives is an active area of research. A number of FDA-approved anticancer drugs incorporate the piperazine ring, highlighting its importance as a scaffold in oncology drug development. researchgate.net Studies on symmetrically substituted 1,4-bis(cinnamyl)piperazines have been conducted to evaluate their antiproliferative activity. researchgate.net Furthermore, the synthesis of 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives has been undertaken to explore their potential anticancer effects. researchgate.net The flexibility of the piperazine scaffold is considered advantageous in the design of effective anticancer agents. researchgate.net
Cellular Mechanisms: Apoptosis Induction, Cell Cycle Arrest, and Proliferation Inhibition
The mechanisms by which piperazine derivatives exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. For example, certain benzothiazole-piperazine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the subG1 phase. bilkent.edu.tr The combination of a piperazine ring with other pharmacophores, as seen in some thiosemicarbazone derivatives, can lead to potent and selective anticancer agents that inhibit the cell cycle, typically at the G1/S phase, and induce apoptosis. nih.gov These findings suggest that cinnamoyl-piperazine compounds like this compound could potentially share these mechanisms of action.
Anti-inflammatory Research Pathways
Piperazine derivatives have been investigated for their anti-inflammatory properties. nih.gov For instance, certain novel piperazine derivatives of flavone (B191248) have demonstrated promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Another study on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, showed anti-inflammatory effects by reducing cell migration and the levels of pro-inflammatory cytokines. nih.gov These findings suggest that the piperazine moiety is a key contributor to anti-inflammatory activity, indicating a potential avenue for the investigation of this compound.
Neuropharmacological Research Pathways
The neuropharmacological properties of this compound are another significant focus of preclinical investigation, with studies suggesting potential interactions with key neurotransmitter systems and neuroprotective effects.
Arylpiperazine derivatives are a well-established class of ligands for serotonin (B10506) (5-HT) receptors, with a particular emphasis on the 5-HT1A subtype nih.gov. This receptor is a key target for anxiolytic and antidepressant medications nih.gov. The structural similarity of this compound to arylpiperazines suggests that it may also interact with these receptors.
Research on coumarin-piperazine derivatives has shown their ability to modulate serotonin receptors, further supporting the potential for the piperazine moiety to confer activity at these sites nih.gov. Specifically, certain coumarin-piperazine compounds have demonstrated high affinity for the 5-HT1A receptor nih.gov. While direct studies on this compound are pending, the existing literature on related compounds strongly suggests that it may act as a 5-HT1A receptor agonist. The potential for such activity warrants further investigation in animal models of anxiety and depression.
The piperazine scaffold is also a common feature in compounds that modulate the dopaminergic system. Studies on piperazine analogs, such as 1-benzylpiperazine (B3395278) (BZP), have demonstrated their ability to increase the release of dopamine (B1211576) in the brain nih.gov. The combination of BZP with another piperazine derivative, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), produced a significant elevation in extracellular dopamine levels, suggesting a synergistic effect nih.gov.
Furthermore, coumarin-piperazine derivatives have been shown to possess an affinity for dopamine D2 and D3 receptors nih.gov. The N-arylpiperazine moiety is considered important for dopaminergic activity nih.gov. Given these findings, it is hypothesized that this compound, through its piperazine ring, could modulate dopamine release. Further preclinical studies are necessary to confirm this and to understand the specific nature of this modulation, whether it be through release, reuptake inhibition, or receptor binding.
The potential neuroprotective effects of this compound, particularly in the context of ischemic stroke, are supported by research on related cinnamoyl compounds. Ischemic stroke is a leading cause of death and disability, and there is a significant need for new therapeutic agents.
A study on N-cinnamoylpyrrole-derived alkaloids, isolated from the genus Piper, demonstrated their potential as agents for ischemic stroke nih.gov. The therapeutic effect of these compounds was linked to their ability to target eukaryotic translation elongation factor 1 alpha 1 (eEF1A1), which in turn led to antineuroinflammatory and antioxidative stress effects nih.gov. The representative compound from this study was shown to alleviate cerebral ischemic injury in a mouse model of middle cerebral artery occlusion nih.gov.
Additionally, cinnamaldehyde, the parent aldehyde of cinnamic acid, has been shown to have neuroprotective effects in various models of neurodegeneration, including those for Parkinson's disease and Alzheimer's disease nih.govnih.govresearchgate.net. Its neuroprotective mechanisms are thought to involve the suppression of neuroinflammation and oxidative stress nih.govresearchgate.net. These findings highlight the cinnamoyl moiety as a key contributor to neuroprotection, suggesting that this compound may possess anti-ischemic activity.
Other Biological Activities under Investigation
Beyond its anti-inflammatory and neuropharmacological potential, this compound is also being investigated for other biological activities, including anthelmintic and antioxidant properties.
Piperazine and its derivatives have a long history of use as anthelmintic agents, with a mechanism of action that involves paralyzing parasites, allowing for their expulsion from the host's body wikipedia.orgdrugbank.com. The anthelmintic action is generally attributed to the piperazine ring, which acts as an agonist at the gamma-aminobutyric acid (GABA) receptors of the parasites wikipedia.org.
Numerous studies have confirmed the anthelmintic potential of various piperazine derivatives ijrpp.comresearchgate.netnih.gov. For instance, a series of 1,4-disubstituted piperazine derivatives showed promising in vitro anthelmintic activity against Eisenia fetida ijrpp.com. This well-established activity of the piperazine scaffold strongly suggests that this compound may also possess anthelmintic properties.
The cinnamoyl moiety is a well-known antioxidant pharmacophore. Cinnamic acid and its derivatives have been shown to possess strong free radical scavenging properties, which are beneficial for human health nih.gov. The antioxidant activity of these compounds is often attributed to the presence of the cinnamoyl group in combination with hydroxyl groups nih.gov.
Similarly, cinnamaldehyde exhibits significant antioxidant activity mdpi.com. Extracts from Cinnamomum osmophloeum, which are rich in cinnamaldehyde, have been shown to have potent antioxidant effects, including scavenging of free radicals and chelation of metals mdpi.comncsu.edu. Given the established antioxidant properties of the cinnamoyl group, it is highly probable that this compound exhibits antioxidant activity.
Table 2: Other Potential Biological Activities of this compound Based on Structurally Related Compounds
| Biological Activity | Related Compound Class | Key Findings | Reference(s) |
|---|---|---|---|
| Anthelmintic | Piperazine Derivatives | Exhibit paralytic action on parasites. | wikipedia.orgdrugbank.comijrpp.comresearchgate.netnih.gov |
| Antioxidant | Cinnamic Acid Derivatives | Possess strong free radical scavenging properties. | nih.gov |
| Antioxidant | Cinnamaldehyde | Scavenges free radicals and chelates metals. | mdpi.comncsu.edu |
Structure Activity Relationship Sar Studies and Rational Design Principles
Elucidation of Structural Determinants for Biological Activity within the Cinnamoyl Moiety
The cinnamoyl group, characterized by an aromatic ring connected to an α,β-unsaturated carbonyl system, is a critical pharmacophore. Its electronic properties, steric bulk, and conformation significantly dictate the molecule's binding affinity and efficacy.
The nature and position of substituents on the aromatic ring of the cinnamoyl group can dramatically alter the compound's biological activity by modifying its electronic, steric, and lipophilic characteristics. These properties are often quantified using parameters like the Hammett constant (σ) for electronic effects, Taft's constant (Es) for steric effects, and the partition coefficient (log P) or π-substitution constant for lipophilicity. srmist.edu.in
Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring influences the electron density distribution across the entire cinnamoyl system. youtube.comlibretexts.orglibretexts.org This can affect hydrogen bonding, π-π stacking, and other non-covalent interactions with the target receptor or enzyme.
Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the ring. In studies of cinnamoyl derivatives of β-naltrexamine, a p-methylcinnamoyl derivative (an EDG) was found to be an irreversible µ-opioid antagonist. nih.gov Similarly, for a series of fluorinated arylcyclopropylamines, which share structural similarities, EDGs on the aryl ring increased the potency of enzyme inhibition. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl), nitro (-NO2), or trifluoromethyl (-CF3) pull electron density from the ring. youtube.comlibretexts.org The effect of EWGs can be target-dependent. For the same β-naltrexamine derivatives, a p-chloro substituent (an EWG) resulted in a compound with only modest competitive antagonist activity. nih.gov Conversely, other research has indicated that potent MAO-B inhibitors based on a cinnamyl scaffold often feature EWGs like fluorine, chlorine, or trifluoromethyl on the aromatic ring. nih.gov
Steric and Lipophilic Effects: The size and hydrophobicity of the substituent also play a pivotal role. Bulky groups can sterically hinder the molecule from fitting into a narrow binding pocket, while lipophilicity affects the compound's ability to cross cell membranes and interact with hydrophobic regions of the target protein.
The following table summarizes the general effects of aromatic ring substitutions on the activity of cinnamoyl-containing compounds based on findings from related chemical series.
| Substituent Type | Example Group | General Effect on Aromatic Ring | Observed Impact on Biological Activity (Target Dependent) |
| Electron-Donating (EDG) | -CH₃ (methyl), -OCH₃ (methoxy) | Activates the ring, increases electron density | Can increase potency (e.g., opioid receptor antagonism, tyramine oxidase inhibition) nih.govnih.gov |
| Electron-Withdrawing (EWG) | -Cl (chloro), -NO₂ (nitro), -CF₃ | Deactivates the ring, decreases electron density | Can decrease potency in some cases, but increase it in others (e.g., MAO-B inhibition) nih.govnih.gov |
The geometry of the cinnamoyl moiety is fundamental to its biological function. The α,β-unsaturated double bond introduces conformational rigidity, which is often essential for precise orientation within a receptor's binding site.
The stereochemistry of the double bond (E vs. Z isomerism) is a critical factor. In many biologically active compounds, the trans (or E) isomer is significantly more potent than the cis (or Z) isomer, as the extended conformation of the trans form often fits more favorably into the target's binding site. Studies on related compounds, such as fluorinated arylcyclopropylamines, have shown that trans-isomers are consistently more potent inhibitors than their cis counterparts, highlighting the importance of this spatial arrangement. nih.gov
Furthermore, the presence of the double bond itself is often crucial. Saturation of this bond to create a dihydrocinnamoyl (phenylpropionyl) group removes the planarity and rigidity of the system. This modification can lead to a dramatic change or loss of activity. For instance, a dihydrocinnamoyl analogue of an opioid ligand displayed a completely different pharmacological profile, shifting from κ-agonism and µ-antagonism to µ- and δ-agonism. nih.gov This underscores that the conformational constraints imposed by the double bond are a key determinant of receptor selectivity and mechanism of action.
Relationship Between Piperazine (B1678402) Ring Substitutions and Pharmacological Profile
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be substituted at two distinct nitrogen atoms (N1 and N4), influencing the molecule's basicity, solubility, and interaction with biological targets. nih.govmdpi.com
In 1-cinnamoyl-4-methylpiperazine, the N1 position is occupied by the cinnamoyl group, leaving the N4 position available for modification. The N4-substituent is a key modulator of the pharmacological profile.
The N4-methyl group provides a small, lipophilic substituent that maintains the basicity of the N4 nitrogen, allowing for potential salt bridge formation or hydrogen bonding with acidic residues in a receptor pocket. Replacing the methyl group with other substituents can profoundly alter the compound's properties:
Larger Alkyl or Aryl Groups: Increasing the steric bulk at the N4 position with groups like ethyl, propyl, benzyl, or substituted phenyl rings can enhance binding through increased van der Waals or hydrophobic interactions, provided the binding site can accommodate the larger size. nih.gov Studies on various arylpiperazine series have shown that N-substitution can accommodate diverse heterocyclic rings while maintaining high affinity and selectivity for specific receptors. nih.gov
Polar Groups: Introducing polar functional groups can improve aqueous solubility but may decrease cell permeability.
Basic Amines: The piperazine moiety itself often contributes to the pharmacokinetic profile of drug candidates due to its appropriate pKa, which can lead to increased water solubility and bioavailability. nih.gov
In one study on chromen-4-one derivatives, piperazine and methylpiperazine substituted compounds exhibited higher antiproliferative potency compared to analogues with morpholine or pyrrolidine rings, highlighting the favorable properties of the N-methylpiperazine moiety. nih.gov
The table below illustrates how different N4-substituents can modulate activity in related piperazine-containing drug candidates.
| N4-Substituent | General Properties | Potential Impact on Pharmacological Profile |
| -CH₃ (Methyl) | Small, lipophilic, maintains basicity | Baseline activity, favorable pharmacokinetics nih.gov |
| Larger Alkyl/Aryl Groups | Increased size and lipophilicity | May increase potency via hydrophobic interactions; potential for steric clash nih.gov |
| Heterocyclic Rings | Can introduce additional H-bond donors/acceptors | Can significantly enhance affinity and selectivity nih.gov |
While the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, modification of the carbon atoms (C2, C3, C5, C6) of the piperazine ring represents another avenue for rational drug design. mdpi.com Introducing substituents on the carbon skeleton can:
Introduce Chirality: A single substituent on a carbon atom creates a stereocenter, allowing for the synthesis of enantiomers that may exhibit different potencies and selectivities.
Alter Ring Conformation: Substituents can influence the preferred chair-boat conformation of the six-membered ring, thereby altering the spatial orientation of the N1 and N4 substituents.
Provide New Interaction Points: Functional groups on the carbon backbone can form additional interactions with the biological target.
Although direct C-H functionalization of piperazines is synthetically challenging, it is an area of growing interest for creating novel analogues with unique pharmacological properties. mdpi.com While specific SAR data for C-substituted this compound is limited, this strategy is recognized in medicinal chemistry for fine-tuning molecular properties. mdpi.com
Importance of the Amide Linkage and its Modifications for Target Binding
The amide bond (-CO-NH-) is a cornerstone of molecular recognition in biological systems. It links the cinnamoyl moiety to the piperazine ring and is critical for the structural integrity and biological activity of this compound.
The amide group's unique electronic properties, arising from resonance, result in a planar, rigid structure with a partial double-bond character. researchgate.netmdpi.comnih.gov This rigidity helps to lock the relative orientation of the cinnamoyl and piperazine fragments. Crucially, the amide group is an excellent hydrogen bond participant; the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, while the N-H group (in secondary amides) can act as a hydrogen bond donor. researchgate.net These interactions are often essential for anchoring a ligand into its binding site.
Despite its importance for binding, the amide bond is often a metabolic liability, as it is susceptible to hydrolysis by enzymes such as proteases and amidases. nih.gov This can lead to poor in vivo stability and short duration of action. To overcome this, a common strategy in rational drug design is the use of amide bond bioisosteres —functional groups that mimic the structural and electronic properties of the amide bond but offer enhanced metabolic stability. nih.govnih.govdrughunter.com
Examples of amide bioisosteric replacements include:
Heterocyclic Rings: Stable, five-membered aromatic rings like 1,2,3-triazoles, oxadiazoles, or imidazoles can be used to replace the amide group. These rings can replicate the hydrogen bonding capacity and spatial arrangement of the original amide while being resistant to hydrolysis. drughunter.comcambridgemedchemconsulting.com
Trifluoroethylamine: This group can mimic the electronegative character of the amide carbonyl while being more metabolically stable. drughunter.com
Esters: Replacing the amide with an ester linkage can alter the molecule's properties. In one study, a cinnamoyl-memantine amide derivative showed antifungal activity, whereas a related cinnamoyl-metronidazole ester derivative displayed antibacterial activity, indicating that this linkage can influence not only stability but also the specific biological target. nih.gov
The strategic modification or bioisosteric replacement of the amide bond is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in structural attributes affect a compound's potency or efficacy, QSAR models serve as valuable tools in rational drug design. tandfonline.comdrugdesign.org These models can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of more potent and selective therapeutic agents. drugdesign.org
In the context of this compound and its derivatives, QSAR studies can elucidate the key physicochemical, electronic, and steric properties that govern their biological effects. Such analyses are instrumental in understanding the forces that drive the interaction of these compounds with their biological targets. drugdesign.org The development of robust and predictive QSAR models for this class of compounds relies on the careful selection of molecular descriptors and the application of appropriate statistical methods to correlate these descriptors with observed biological activity.
Application of Physicochemical Descriptors in Activity Prediction
The biological activity of this compound analogs can be modulated by altering their physicochemical properties. QSAR models for these compounds would typically incorporate a variety of descriptors to capture the structural features relevant to their activity. mdpi.com These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as electron density, partial charges, and dipole moment. For instance, the electrophilicity index and the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to correlate with the inhibitory activity of some piperazine derivatives. mdpi.com Modifications to the cinnamoyl or methylpiperazine moieties that alter the electron distribution can significantly impact biological activity.
Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. cutm.ac.in For cinnamoylpiperazine derivatives, an optimal level of lipophilicity is often required for effective biological activity. nih.gov
Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR), for example, can describe the volume occupied by a substituent and its polarizability. mdpi.com The steric bulk of substituents on the cinnamoyl ring or the piperazine nitrogen can influence how the molecule fits into its target binding site.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape profiles. They provide a quantitative measure of a molecule's size, shape, and degree of branching. For some piperazine-containing compounds, topological descriptors have been found to play a vital role in their biological activity.
A hypothetical QSAR study on a series of this compound analogs might reveal the following relationships between physicochemical descriptors and biological activity:
| Analog | Substitution on Cinnamoyl Ring | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Observed Activity (pIC50) |
|---|---|---|---|---|---|
| 1 | H | 2.5 | 75.2 | 0.00 | 6.2 |
| 2 | 4-Cl | 3.2 | 80.1 | 0.23 | 6.8 |
| 3 | 4-OCH3 | 2.3 | 79.8 | -0.27 | 6.5 |
| 4 | 4-NO2 | 2.4 | 81.5 | 0.78 | 7.1 |
| 5 | 3,4-diCl | 3.9 | 85.0 | 0.60 | 7.5 |
This hypothetical data illustrates that increasing the electron-withdrawing nature of the substituent on the cinnamoyl ring (higher σ value) and increasing lipophilicity (higher logP) may lead to enhanced biological activity.
Development of Predictive Models for Analog Design
Once a set of relevant physicochemical descriptors has been identified, a predictive QSAR model can be developed using various statistical techniques. The goal is to create a mathematically sound equation that can accurately forecast the biological activity of newly designed analogs of this compound. drugdesign.org
One of the most common methods for developing QSAR models is Multiple Linear Regression (MLR) . scispace.com An MLR model for a series of this compound analogs might take the following form:
pIC50 = c0 + c1(logP) + c2(MR) + c3(σ)
In this equation, pIC50 represents the predicted biological activity, c0 is a constant, and c1, c2, and c3 are the coefficients for the respective descriptors. The sign and magnitude of these coefficients indicate the direction and importance of each descriptor's contribution to the activity. For instance, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity within the studied range.
More advanced techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed to develop 3D-QSAR models. nih.govresearchgate.net These methods provide a 3D visualization of the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for activity. researchgate.net This information is highly valuable for the rational design of new analogs with improved potency and selectivity.
The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model's development. scispace.comnih.gov A statistically robust and validated QSAR model can then be used to screen virtual libraries of this compound analogs, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity.
The table below illustrates the predictive performance of a hypothetical MLR model for a set of this compound analogs.
| Analog | Observed pIC50 | Predicted pIC50 | Residual |
|---|---|---|---|
| 1 | 6.20 | 6.15 | 0.05 |
| 2 | 6.80 | 6.85 | -0.05 |
| 3 | 6.50 | 6.40 | 0.10 |
| 4 | 7.10 | 7.12 | -0.02 |
| 5 | 7.50 | 7.45 | 0.05 |
The small residuals in the table indicate a good correlation between the observed and predicted activities, suggesting that the model could be a useful tool for designing novel analogs.
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is crucial for understanding the binding mode and affinity of potential drug molecules.
Molecular docking studies have been instrumental in identifying the specific binding sites and key molecular interactions of 1-cinnamoyl-4-methylpiperazine derivatives with various biological targets. For instance, in the context of Alzheimer's disease, derivatives of cinnamoyl piperidinyl acetate (B1210297) have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Docking simulations revealed that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov Key interactions often involve hydrogen bonds with amino acid residues such as Gly202 and His447, and pi-pi stacking with residues like Trp286. nih.gov The 2-chlorophenyl group, in some derivatives, has been shown to form halogen bonds with Phe295 and Arg296 in the PAS pocket. nih.gov
Similarly, other studies on different piperazine (B1678402) derivatives have highlighted interactions with various residues within the active sites of target proteins. researchgate.netresearchgate.net These interactions are fundamental to the inhibitory activity of the compounds.
The conformation adopted by a ligand within the binding pocket of a protein is a critical determinant of its biological activity. The inherent flexibility of the this compound scaffold allows it to adopt various conformations, enabling it to fit into diverse binding sites. The orientation of the cinnamoyl and methylpiperazine moieties can significantly influence the binding affinity and selectivity. Computational studies allow for the detailed analysis of these conformations, providing insights into the structure-activity relationship (SAR) of this class of compounds.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations have been used to assess the stability of the binding poses of cinnamoyl piperidinyl acetate derivatives with AChE. nih.gov These simulations can confirm that the key interactions identified in docking studies are maintained, indicating a stable complex. Furthermore, MD can reveal subtle conformational changes in both the ligand and the protein upon binding, which can have significant implications for the compound's mechanism of action.
Pharmacophore Modeling for Active Conformation Identification and Virtual Screening
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govfiveable.me A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-binding site of a target protein. nih.gov These models, which consist of features like hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings, serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity. nih.govfrontiersin.org For derivatives of this compound, pharmacophore models can be developed to capture the key interaction points, facilitating the discovery of new and diverse chemical scaffolds with desired therapeutic effects. arxiv.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Lead Optimization
The pharmacokinetic properties of a drug candidate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its clinical success. In silico ADME prediction tools have become essential for early-stage drug discovery, allowing for the assessment of a compound's drug-like properties before costly synthesis and experimental testing. mdpi.com Various computational models are available to predict parameters such as oral absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. researchgate.netresearchgate.netnih.govnih.gov For this compound and its analogs, these predictions are vital for lead optimization, guiding medicinal chemists in modifying the chemical structure to enhance its pharmacokinetic profile and reduce potential liabilities. nih.gov
Table 1: Predicted ADME Properties for a Representative this compound Derivative
| Property | Predicted Outcome | Significance for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Variable | Potential for CNS activity can be tuned through structural modification. |
| P-glycoprotein Substrate | Yes/No | Affects distribution and potential for drug resistance. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions with a wide range of medications. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes/No | Influences the primary route of elimination from the body. |
This table presents hypothetical data for illustrative purposes, as specific ADME predictions for this compound were not available in the search results.
De Novo Drug Design Methodologies and Fragment-Based Drug Design
De novo drug design and fragment-based drug design (FBDD) are innovative computational strategies for creating novel drug candidates. nih.gov De novo design algorithms build molecules from scratch or small molecular pieces, while FBDD involves identifying small, low-affinity fragments that bind to the target and then growing or linking them to create a more potent lead compound. The this compound scaffold itself can be considered a result of combining pharmacophoric fragments. nih.govnih.gov The cinnamoyl group and the 4-methylpiperazine moiety can serve as starting points for both de novo design and FBDD approaches. By computationally exploring modifications to these fragments or combining them with other molecular building blocks, novel compounds with improved potency, selectivity, and pharmacokinetic properties can be designed.
Future Directions and Advanced Research Perspectives for 1 Cinnamoyl 4 Methylpiperazine
Exploration of Novel Biological Targets and Polypharmacological Applications
The future of 1-cinnamoyl-4-methylpiperazine research lies in expanding our understanding of its biological targets beyond the currently known interactions. While initial studies have highlighted its potential in certain areas, a systematic exploration of its polypharmacology—the ability of a single compound to interact with multiple targets—is crucial.
Derivatives of cinnamoylpiperazine have already shown promise as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a significant target in the treatment of neurodegenerative diseases such as Parkinson's disease. nih.gov The cinnamoyl moiety is also associated with tyrosinase inhibition, suggesting potential applications in treating hyperpigmentation disorders. wikipedia.org Further investigations into a wider array of enzymes, receptors, and ion channels could reveal novel therapeutic avenues.
The arylpiperazine motif is a common feature in drugs targeting central nervous system disorders, while cinnamyl acids have been explored for their neuroprotective effects. nih.gov This convergence of pharmacophores within this compound suggests a high probability of polypharmacological effects that could be advantageous for treating complex multifactorial diseases. Future research should employ high-throughput screening against diverse target panels and utilize chemoproteomics approaches to identify novel binding partners.
Table 1: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Monoamine Oxidase B (MAO-B), Tyrosinase, Kinases | Neurodegenerative Diseases, Hyperpigmentation, Cancer |
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | Psychiatric Disorders, Neurological Disorders |
| Ion Channels | Calcium Channels, Sodium Channels | Cardiovascular Diseases, Neurological Disorders |
| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Depression, ADHD |
Development of Advanced Synthetic Strategies for Complex Analogues and Libraries
To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic strategies is paramount. While traditional methods for piperazine (B1678402) synthesis exist, future efforts should focus on creating complex and diverse analogues and libraries for comprehensive screening. researchgate.net
Recent advancements in C-H functionalization of piperazine rings offer a powerful tool to introduce structural diversity at the carbon atoms, moving beyond the typical modifications at the nitrogen positions. mdpi.comdoaj.orgnsf.govnih.gov This allows for the synthesis of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. Photoredox catalysis is another emerging area that enables mild and selective functionalization of the piperazine core. mdpi.comnih.gov
The synthesis of focused libraries around the this compound scaffold will be instrumental in mapping the chemical space and identifying key structural features for desired biological activities. These libraries can be designed to systematically probe the effects of substituents on both the cinnamoyl and piperazine moieties.
Table 2: Advanced Synthetic Methodologies for Piperazine Analogue Synthesis
| Synthetic Strategy | Description | Potential Advantages |
| C-H Functionalization | Direct modification of C-H bonds on the piperazine ring. mdpi.comdoaj.orgnsf.govnih.gov | Access to novel chemical space, increased structural diversity. |
| Photoredox Catalysis | Use of light to drive chemical reactions under mild conditions. mdpi.comnih.gov | High selectivity, functional group tolerance. |
| Flow Chemistry | Continuous synthesis in a reactor. | Improved safety, scalability, and reproducibility. |
| Diversity-Oriented Synthesis | Creation of structurally diverse molecules from a common starting material. | Rapid exploration of chemical space. |
Integration of Multi-Omics Data in Comprehensive Compound Profiling
A deep understanding of the biological effects of this compound requires a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive profile of the compound's mechanism of action and potential off-target effects. genedata.comnih.govnashbio.commdpi.commdpi.com
By treating cells or model organisms with this compound and analyzing the subsequent changes across different omics layers, researchers can identify the pathways and networks that are modulated by the compound. This holistic view is crucial for understanding both the intended therapeutic effects and any potential for toxicity. nashbio.com
Multi-omics approaches can also aid in the identification of biomarkers that predict a patient's response to treatment with this compound derivatives, paving the way for personalized medicine. nashbio.com The integration of these large and complex datasets will require sophisticated bioinformatics tools and analytical strategies. mdpi.com
Application of Advanced In Vitro and Ex Vivo Models for Efficacy and Mechanistic Studies
To bridge the gap between preclinical research and clinical outcomes, the use of advanced in vitro and ex vivo models is essential. These models can provide a more accurate representation of human physiology and disease states compared to traditional 2D cell cultures. mdpi.comvisikol.comamerigoscientific.commicrofluidics-innovation-center.commdpi.comcriver.comresearchgate.netnih.govharvard.edunih.gov
Three-dimensional (3D) cell culture models, such as spheroids and organoids, can better mimic the in vivo microenvironment and cellular interactions. mdpi.comnih.gov These models are particularly valuable for assessing the anti-cancer activity of this compound derivatives, as they can recapitulate aspects of tumor architecture and heterogeneity. nih.govfrontiersin.orgnih.govmdpi.commdpi.com
Organ-on-a-chip technology, which involves creating microfluidic devices that simulate the function of human organs, offers a powerful platform for studying the efficacy, metabolism, and potential toxicity of compounds in a more physiologically relevant context. mdpi.comamerigoscientific.commdpi.comharvard.edunih.gov For instance, a "gut-liver-on-a-chip" model could be used to study the oral absorption and first-pass metabolism of this compound. mdpi.com
Leveraging Artificial Intelligence and Machine Learning in the Discovery and Optimization Process
ML algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel this compound analogues, thereby prioritizing the synthesis of the most promising candidates. mdpi.commdpi.comnih.govresearchgate.net This can significantly reduce the time and cost associated with traditional screening methods.
Generative AI models can be used for the de novo design of novel molecules with desired properties. arxiv.orgyoutube.comfrontiersin.orgnih.govmdpi.comnih.gov By providing the model with a set of desired parameters, such as high potency against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, it can generate novel chemical structures based on the this compound scaffold. This approach has the potential to rapidly identify novel drug candidates with improved efficacy and safety profiles.
Table 3: Applications of AI and Machine Learning in this compound Research
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Using algorithms to predict the properties of new compounds. mdpi.commdpi.comnih.govresearchgate.net | Accelerated identification of promising drug candidates. |
| De Novo Drug Design | Generating novel molecular structures with desired properties. arxiv.orgyoutube.comfrontiersin.orgnih.govmdpi.comnih.gov | Rapid discovery of innovative drug candidates. |
| Target Identification | Analyzing biological data to identify new therapeutic targets. | Expansion of therapeutic applications. |
| Lead Optimization | Guiding the modification of lead compounds to improve their properties. preprints.orgpatsnap.compreprints.orgnih.gov | Development of more effective and safer drugs. |
Q & A
Basic: What synthetic routes are available for 1-cinnamoyl-4-methylpiperazine, and how can its structure be validated?
This compound can be synthesized via nucleophilic acyl substitution. A general method involves reacting 4-methylpiperazine with cinnamoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Structural validation requires H/C NMR to confirm the cinnamoyl group (olefinic protons at δ 6.5–7.5 ppm, carbonyl at ~170 ppm) and methylpiperazine protons (δ 2.2–3.5 ppm). Melting point analysis (e.g., 150–160°C) and TLC (Rf ~0.4 in ethyl acetate) further corroborate purity .
Basic: How can researchers optimize reaction yields for this compound synthesis?
Key factors include:
- Stoichiometry : Use a 1.2:1 molar ratio of cinnamoyl chloride to 4-methylpiperazine to ensure complete substitution.
- Solvent choice : Polar aprotic solvents (e.g., DCM or THF) enhance reactivity .
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of cinnamoyl chloride).
- Purification : Gradient column chromatography (10–30% ethyl acetate in hexane) improves yield . Reported yields for analogous piperazine derivatives range from 41–92%, depending on substituent steric effects .
Basic: What in vitro assays are suitable for screening the biological activity of this compound?
- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Receptor binding : Radioligand displacement assays (e.g., dopamine or serotonin receptors) using tritiated ligands .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC quantification . Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments.
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Systematic substitution : Modify the cinnamoyl group (e.g., electron-withdrawing/-donating substituents) or piperazine methyl group (e.g., bulkier alkyl chains) .
- Biological testing : Compare IC values across analogs to identify critical substituents. For example, bromine at the meta position on aromatic rings enhances receptor affinity in related compounds .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) .
Advanced: How should contradictory data on piperazine derivative activities be resolved?
- Reproducibility : Validate assays under standardized conditions (e.g., pH, temperature, cell passage number).
- Structural confirmation : Re-analyze disputed compounds via NMR and HRMS to rule out impurities .
- Meta-analysis : Compare data across studies using platforms like PubChem or Reaxys to identify trends. For example, conflicting dopamine receptor binding data may arise from differences in radioligand purity .
Advanced: What computational tools predict the binding mode of this compound with biological targets?
- Molecular docking : Use Schrödinger Suite or SWISS-MODEL to dock the compound into receptor crystal structures (e.g., PDB ID 4L6R for serotonin receptors) .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of predicted complexes.
- Free energy calculations : Calculate binding affinity (MM-PBSA/GBSA) to rank analogs .
Basic: What purification techniques are effective for this compound?
- TLC : Use silica plates with ethyl acetate/hexane (1:3) to monitor reaction progress (Rf ~0.4) .
- Column chromatography : Optimize eluent polarity (e.g., 20% ethyl acetate in hexane) for baseline separation.
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for high-purity crystals .
Basic: What storage conditions ensure the stability of this compound?
Store in amber vials at −20°C under inert gas (argon). Desiccate with silica gel to prevent hydrolysis of the cinnamoyl group. Stability studies on similar compounds show >95% purity retention over 6 months under these conditions .
Advanced: How can enantiomers of chiral piperazine derivatives be separated?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1 mL/min .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer .
Advanced: What strategies mitigate toxicity risks during preclinical evaluation of this compound?
- In vitro toxicity : Screen for hepatotoxicity (HepG2 cells) and cardiotoxicity (hERG inhibition assays) .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- In silico prediction : Tools like ProTox-II estimate LD and highlight structural alerts (e.g., reactive esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
